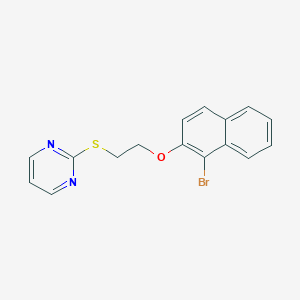![molecular formula C14H17NO6 B215575 Dimethyl 2-[(ethoxyacetyl)amino]terephthalate](/img/structure/B215575.png)
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most common active ingredient in insect repellents. DEET is a colorless liquid with a slightly sweet odor and is highly effective in repelling mosquitoes, ticks, and other biting insects.
Mecanismo De Acción
The exact mechanism of action of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is still not fully understood. It is believed that Dimethyl 2-[(ethoxyacetyl)amino]terephthalate works by interfering with the olfactory receptors of insects, making it difficult for them to detect the presence of humans. Dimethyl 2-[(ethoxyacetyl)amino]terephthalate may also act as an irritant to insects, causing them to avoid contact with treated skin.
Biochemical and Physiological Effects:
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has been shown to have low toxicity to humans and is considered safe for use when used as directed. However, some studies have suggested that Dimethyl 2-[(ethoxyacetyl)amino]terephthalate may have potential neurotoxic effects in certain circumstances. Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has also been shown to be a skin irritant in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is a highly effective insect repellent and is widely used in laboratory experiments involving mosquitoes, ticks, and other biting insects. However, there are limitations to its use, including potential toxicity to humans and other animals, as well as potential environmental concerns.
Direcciones Futuras
1. Development of new insect repellents with improved safety and efficacy profiles.
2. Investigation of the mechanism of action of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
3. Development of new methods for preventing the transmission of vector-borne diseases.
4. Investigation of the potential environmental impact of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
5. Development of new methods for controlling insect populations without the use of insecticides.
In conclusion, Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is a highly effective insect repellent that has been extensively studied for its potential use in preventing the transmission of vector-borne diseases. While it has been shown to have low toxicity to humans, there are limitations to its use, including potential environmental concerns. Further research is needed to develop new insect repellents with improved safety and efficacy profiles and to investigate the potential environmental impact of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
Métodos De Síntesis
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is synthesized by a multi-step process that involves the reaction of terephthalic acid with ethylene glycol to form dimethyl terephthalate. This is then reacted with ethyl acetoacetate to form dimethyl 2-[(ethoxyacetyl)amino]terephthalate. The final product is then purified through distillation and recrystallization to obtain pure Dimethyl 2-[(ethoxyacetyl)amino]terephthalate.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has been extensively studied for its insect repellent properties and has been found to be highly effective in repelling mosquitoes, ticks, and other biting insects. It has also been studied for its potential use in preventing the transmission of vector-borne diseases such as malaria, dengue fever, and Zika virus.
Propiedades
Nombre del producto |
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate |
|---|---|
Fórmula molecular |
C14H17NO6 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
dimethyl 2-[(2-ethoxyacetyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO6/c1-4-21-8-12(16)15-11-7-9(13(17)19-2)5-6-10(11)14(18)20-3/h5-7H,4,8H2,1-3H3,(H,15,16) |
Clave InChI |
PADUFCJXKHCGIY-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
SMILES canónico |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)

![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)


![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)